molecular formula C54H78N10O17S B12383313 PRDX3(103-112), human

PRDX3(103-112), human

Cat. No.: B12383313
M. Wt: 1171.3 g/mol
InChI Key: TZCAFWJBEQOBEX-GDWSKPTESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PRDX3(103-112), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

PRDX3(103-112), human, primarily undergoes oxidation and reduction reactions. It is hyperoxidized by mitochondrial lipid peroxides, which plays a role in ferroptosis, a form of regulated cell death .

Common Reagents and Conditions

Major Products

The major product of the oxidation of this compound, is its hyperoxidized form, which inhibits cystine uptake .

Properties

Molecular Formula

C54H78N10O17S

Molecular Weight

1171.3 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C54H78N10O17S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-82)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66,82H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1

InChI Key

TZCAFWJBEQOBEX-GDWSKPTESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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